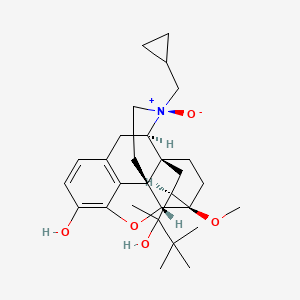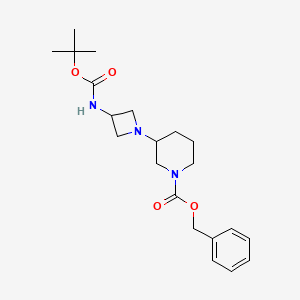
2-chloro-N-(4-methylcyclohexyl)propanamide
概要
説明
2-Chloro-N-(4-methylcyclohexyl)propanamide is an organic compound characterized by its molecular structure, which includes a chloro group, a propanamide group, and a 4-methylcyclohexyl moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-methylcyclohexyl)propanamide typically involves the reaction of 4-methylcyclohexylamine with chloroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Chloro-N-(4-methylcyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be employed for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-chloro-N-(4-methylcyclohexyl)propanoic acid.
Reduction: Reduction can yield 2-chloro-N-(4-methylcyclohexyl)propanamine.
Substitution: Substitution reactions can produce compounds like 2-hydroxy-N-(4-methylcyclohexyl)propanamide or 2-amino-N-(4-methylcyclohexyl)propanamide.
科学的研究の応用
2-Chloro-N-(4-methylcyclohexyl)propanamide has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It may have potential as a precursor for pharmaceuticals or as a compound in drug discovery.
Industry: It can be utilized in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism by which 2-chloro-N-(4-methylcyclohexyl)propanamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through binding to active sites, thereby influencing enzymatic activity. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
2-Chloro-N-(4-methylcyclohexyl)propanamide can be compared to other similar compounds, such as:
2-Chloro-N-(3-methylcyclohexyl)propanamide: Similar structure but with a different position of the methyl group on the cyclohexyl ring.
2-Chloro-N-(4-ethylcyclohexyl)propanamide: Similar structure but with an ethyl group instead of a methyl group on the cyclohexyl ring.
2-Bromo-N-(4-methylcyclohexyl)propanamide: Similar structure but with a bromine atom instead of a chlorine atom.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications.
特性
IUPAC Name |
2-chloro-N-(4-methylcyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h7-9H,3-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZCJQSORRHCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3364211.png)

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B3364229.png)


![5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3364239.png)
![Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B3364246.png)



![Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B3364269.png)



